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Introduction

Voltage-gated sodium channels (NaVs) are essential for the initiation and propagation of action

potentials in excitable cells. The NaV1.4 isoform, encoded by the SCN4A gene, is the primary

sodium channel in adult skeletal muscle. Its precise function is critical for muscle contraction.

Dysfunctional NaV1.4 channels are implicated in several skeletal muscle channelopathies,

including hyperkalemic periodic paralysis (HyperPP), paramyotonia congenita (PMC), and

sodium channel myotonias. Consequently, NaV1.4 has emerged as a significant target for

therapeutic intervention in these disorders.

These application notes provide a comprehensive overview and detailed protocols for the

electrophysiological characterization of NaV1.4 inhibitors using the patch-clamp technique.

Key Concepts in NaV1.4 Electrophysiology

The activity of NaV1.4 channels is governed by their conformational state, primarily the resting,

open, and inactivated states. The transitions between these states are voltage and time-

dependent.

Activation: A change in membrane potential to a more positive value (depolarization) causes

the channel to rapidly transition from the resting to the open state, allowing sodium ions to

flow into the cell.
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Inactivation: Following activation, the channel quickly enters a non-conductive, inactivated

state. This process is crucial for terminating the action potential and ensuring its

unidirectional propagation.

Deactivation: Upon repolarization of the membrane, the channel returns from the open state

to the resting state.

Inhibitors can exhibit different mechanisms of action, often showing state-dependent binding.

For instance, an inhibitor might bind with higher affinity to the open or inactivated state of the

channel compared to the resting state. Understanding these state-dependent interactions is

crucial for developing effective and safe therapeutics.

Experimental Protocols
Cell Culture and Preparation
For studying human NaV1.4 channels, human embryonic kidney (HEK-293) cells stably

expressing the human NaV1.4 channel (hNaV1.4) are commonly used.

Cell Culture: HEK-293 cells expressing hNaV1.4 are cultured in Dulbecco’s Modified Eagle’s

Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100

µg/mL streptomycin, and a selection antibiotic such as G418 (500 µg/mL). Cells are

maintained in a humidified incubator at 37°C with 5% CO2.

Cell Preparation for Electrophysiology: For patch-clamp experiments, cells are plated onto

glass coverslips. Once they reach 50-70% confluency, they are dissociated using a non-

enzymatic solution and re-plated at a lower density to allow for the isolation of single cells for

recording.

Electrophysiological Recordings: Whole-Cell Patch-
Clamp
The whole-cell patch-clamp technique is the gold standard for characterizing the effects of

inhibitors on NaV1.4 channels.

Solutions:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Internal Solution (Pipette Solution):

140 mM CsF

10 mM NaCl

1 mM EGTA

10 mM HEPES

Adjusted to pH 7.3 with CsOH

External Solution (Bath Solution):

140 mM NaCl

4 mM KCl

2 mM CaCl2

1 mM MgCl2

10 mM HEPES

10 mM Glucose

Adjusted to pH 7.4 with NaOH

Protocol for Tonic Block:

This protocol measures the inhibition of the channel in its resting state.

Establish a whole-cell recording configuration.

Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure most

channels are in the resting state.

Apply a series of short depolarizing pulses (e.g., to 0 mV for 20 ms) at a low frequency (e.g.,

0.1 Hz) to elicit sodium currents.
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After obtaining a stable baseline recording, perfuse the external solution containing the test

inhibitor.

Continue recording until the inhibitory effect reaches a steady state.

The percentage of block is calculated by comparing the peak current amplitude in the

presence and absence of the inhibitor.

A concentration-response curve can be generated by applying multiple concentrations of the

inhibitor to determine the IC50 value.

Protocol for Use-Dependent (Phasic) Block:

This protocol assesses the inhibitor's interaction with the open and inactivated states of the

channel.

Establish a whole-cell recording.

Hold the membrane potential at -120 mV.

Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a higher frequency (e.g., 10

Hz).

The peak current amplitude will typically decrease with each pulse in the train as the inhibitor

binds to the open and/or inactivated channels.

The degree of use-dependent block can be quantified by comparing the peak current of the

first and last pulses in the train.

Protocol for Voltage-Dependence of Inactivation:

This protocol determines if the inhibitor alters the voltage at which the channel enters the

inactivated state.

Hold the cell at various conditioning pre-pulse potentials (e.g., from -140 mV to -20 mV in 10

mV increments) for a prolonged duration (e.g., 500 ms).
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Immediately following the conditioning pulse, apply a test pulse to a fixed potential (e.g., 0

mV) to measure the fraction of available channels.

Plot the normalized peak current during the test pulse as a function of the pre-pulse

potential.

Fit the data with a Boltzmann function to determine the half-inactivation potential (V1/2).

A shift in the V1/2 to more negative potentials in the presence of the inhibitor indicates

stabilization of the inactivated state.

Data Presentation
The quantitative effects of inhibitors on NaV1.4 channels are summarized in the tables below.

Table 1: Tonic and Phasic Block of NaV1.4 by Known Inhibitors

Inhibitor
Tonic Block IC50
(µM)

Phasic Block (at 10
Hz)

Reference

Tetrodotoxin (TTX) ~1-3 nM Minimal

Lidocaine 100-200 Strong

Mexiletine 10-50 Strong

Ranolazine ~35 Moderate

Table 2: Effects of Inhibitors on NaV1.4 Gating Properties

Inhibitor
Effect on V1/2 of
Activation

Effect on V1/2 of
Inactivation

Reference

Lidocaine Minimal Shift Hyperpolarizing Shift

Mexiletine Minimal Shift Hyperpolarizing Shift

Lacosamide Minimal Shift Hyperpolarizing Shift
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Figure 1. Experimental workflow for characterizing NaV1.4 inhibitors.
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Figure 2. Simplified state diagram of a voltage-gated sodium channel.
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Figure 3. Mechanism of state-dependent block of NaV1.4.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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